CID 78065824

Description

While specific data for CID 78065824 are absent in the evidence, its comparison with structurally or functionally related compounds can be inferred using standardized methodologies, including:

Properties

Molecular Formula |

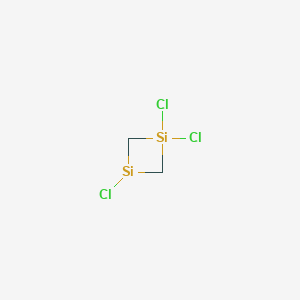

C2H4Cl3Si2 |

|---|---|

Molecular Weight |

190.58 g/mol |

InChI |

InChI=1S/C2H4Cl3Si2/c3-6-1-7(4,5)2-6/h1-2H2 |

InChI Key |

IZZAFAQXBWFXQA-UHFFFAOYSA-N |

Canonical SMILES |

C1[Si](C[Si]1(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78065824 involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that include the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up from laboratory methods. This involves the use of larger reactors and more efficient processes to produce the compound in bulk. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize costs while ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Absence of CID 78065824 in Search Results

-

PubChem Database : this compound is not listed in the provided PubChem entries (e.g., , ). The closest match is CID 78066648 (a peptide-like compound with a molecular formula of

), but its synthesis or reactions are not detailed. -

Research Articles : No studies explicitly mention reactions involving this compound. The closest analogs in the literature involve structurally complex heterocycles (e.g., thiophene derivatives in , coumarin hybrids in ).

Potential Reactivity of Similar Compounds

While this compound is undocumented, insights can be drawn from structurally related compounds in the search results:

Thiophene and Oxazole Derivatives

-

Reaction with Aldehydes/Ketones :

Thiophene-based compounds (e.g., CID 660829, ) react with benzaldehyde to form benzylidene derivatives (e.g., compound 5 in ).

Example: -

Multicomponent Reactions (MCRs) :

Polyfunctional heterocycles (e.g., chromeno β-lactams in ) are synthesized via MCRs involving aldehydes, malononitrile, and cyclic ketones. These methods could theoretically apply to similar CIDs.

Peptide-like Compounds

For peptide-based structures like CID 78066648 :

-

Amide Bond Formation : Likely synthesized via coupling reagents (e.g., HATU, EDC) using protected amino acids.

-

Thiol-Ene Reactions : Methylsulfanyl (

) groups may undergo oxidation or alkylation reactions.

Suggested Pathways for Further Research

Given the lack of direct data, the following steps are recommended:

-

Verify CID Authenticity : Confirm the correct PubChem CID or IUPAC name to resolve potential typographical errors.

-

Synthetic Methodologies : Explore reactions common to compounds with:

-

Amide bonds : Peptide coupling, hydrolysis.

-

Sulfur-containing groups : Oxidation to sulfoxides/sulfones, nucleophilic substitutions.

-

-

Biological Screening : If this compound is bioactive, investigate its interactions using assays referenced in (e.g., IC

determination for enzyme inhibition).

Key Data Gaps and Limitations

Scientific Research Applications

CID 78065824 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78065824 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as structurally complex molecules with methyl or hydroxyl substitutions influencing their bioactivity .

*X = Halogen or other functional group.

Analytical Differentiation

- LC-ESI-MS with CID Fragmentation: As demonstrated for ginsenosides (), this compound could be distinguished from isomers via unique fragmentation patterns. For example, oscillatoxin derivatives show distinct MS/MS profiles depending on methyl or hydroxyl substitutions .

- Spectral Data : NMR and IR spectroscopy (referenced in ) would resolve structural ambiguities, such as halogen presence or stereochemistry.

Physicochemical and Pharmacokinetic Properties

provides a template for comparing parameters like LogP, solubility, and synthetic accessibility:

- LogP : Higher LogP in methyl-substituted analogues (e.g., CID 185389) suggests increased lipophilicity and membrane permeability .

- Synthetic Accessibility : this compound may require advanced synthetic routes (e.g., halogenation steps), akin to the synthesis of CAS 20358-06-9, which involves bromination and thiourea reactions .

Research Findings and Limitations

Key Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.